molecular formula C9H15N3O2 B15167846 6-(5-Aminopentyl)pyrimidine-2,4(1H,3H)-dione CAS No. 474314-65-3

6-(5-Aminopentyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B15167846
CAS No.: 474314-65-3
M. Wt: 197.23 g/mol
InChI Key: QZFDMVQBSXELRY-UHFFFAOYSA-N
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Description

6-(5-Aminopentyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that features a pyrimidine ring substituted with an aminopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Aminopentyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine-2,4(1H,3H)-dione with 5-bromopentylamine under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(5-Aminopentyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can react with the pyrimidine ring under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(5-Aminopentyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids.

    Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(5-Aminopentyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with biological macromolecules such as DNA and proteins. The aminopentyl group allows the compound to form hydrogen bonds and electrostatic interactions with nucleic acids, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to its potential use as an antiviral or anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-2,4(1H,3H)-dione: The parent compound without the aminopentyl substitution.

    5-Aminopentylpyrimidine: A similar compound with different substitution patterns on the pyrimidine ring.

Uniqueness

6-(5-Aminopentyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the aminopentyl group, which enhances its ability to interact with biological macromolecules. This makes it a valuable compound for medicinal chemistry and biochemical research.

Properties

CAS No.

474314-65-3

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

6-(5-aminopentyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H15N3O2/c10-5-3-1-2-4-7-6-8(13)12-9(14)11-7/h6H,1-5,10H2,(H2,11,12,13,14)

InChI Key

QZFDMVQBSXELRY-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)NC1=O)CCCCCN

Origin of Product

United States

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